4-Chloro-3-(3-methylbenzamido)benzoicacid
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Overview
Description
4-Chloro-3-(3-methylbenzamido)benzoic acid: is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.72 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a 3-methylbenzamido group at the 3-position of the benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(3-methylbenzamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and 3-methylbenzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of 4-chloro-3-(3-methylbenzamido)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
4-Chloro-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 3-methylbenzamido group.
4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of the 3-methylbenzamido group.
Uniqueness:
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-chloro-3-[(3-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15(19)20)5-6-12(13)16/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
ZFKCBFGGVXVWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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